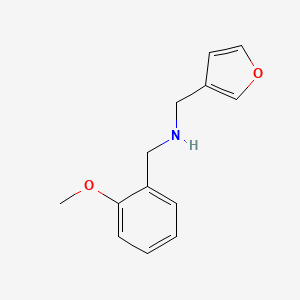![molecular formula C17H17FN2O4 B5732362 N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide, also known as CAY10505, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide has also been found to inhibit the activity of the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been found to inhibit the activity of the mTOR signaling pathway, which is involved in cell growth and proliferation. In addition, N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide in lab experiments is its potential therapeutic properties in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for further study. However, one limitation of using N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Direcciones Futuras
There are several future directions for the study of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide. One direction is to further investigate its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to fully understand how it works and its potential side effects. Additionally, further research is needed to optimize the synthesis method of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide to improve its purity and yield.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide involves the reaction of 4-(acetylamino)-2,5-dimethoxybenzoic acid with 3-fluorobenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide has been studied for its potential therapeutic properties in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. Studies have shown that N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Propiedades
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-10(21)19-13-8-16(24-3)14(9-15(13)23-2)20-17(22)11-5-4-6-12(18)7-11/h4-9H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVGYXLHXTZBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5738282 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)

![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)